Naphthalene-1-carboxamidine

Overview

Description

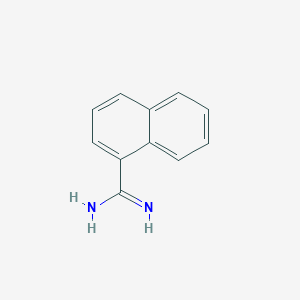

“Naphthalene-1-carboxamidine” is a chemical compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 . It is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings . Naphthalene derivatives exhibit unique photo physical and chemical properties .

Synthesis Analysis

While specific synthesis methods for “Naphthalene-1-carboxamidine” were not found in the search results, naphthalene derivatives have been synthesized through various methods. For instance, a series of naphthalene derivatives were designed and synthesized by a “building-blocks approach” connected through α-bond, double bond, and triple bond .

Molecular Structure Analysis

The molecular structure of “Naphthalene-1-carboxamidine” is characterized by two ortho-fused benzene rings, which is a characteristic feature of naphthalene and its derivatives .

Chemical Reactions Analysis

While specific chemical reactions involving “Naphthalene-1-carboxamidine” were not found in the search results, naphthalene and its derivatives are known to undergo various chemical reactions. For example, naphthalene can be used for hydrogen production via the steam reforming process .

Physical And Chemical Properties Analysis

Naphthalene derivatives are known for their unique photo physical and chemical properties. They have rigid plane and large π-electron conjugation, which contribute to their high quantum yield and excellent photostability .

Scientific Research Applications

Antimicrobial Applications

Naphthalene derivatives have been studied for their potential as antimicrobials. For instance, compounds like 2-hydroxy-1-napthalene have shown activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas . While this does not directly reference Naphthalene-1-carboxamidine, it suggests a potential application in developing new antimicrobial agents.

Organic Electronics

Naphthalene diimides (NDIs), which are closely related to Naphthalene-1-carboxamidine, are known for their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability. These properties make them promising candidates for applications in organic electronics, photovoltaic devices, and flexible displays .

Biological Properties

A study on ring-substituted naphthalene-1-carboxanilides, which share a similar naphthalene structure with Naphthalene-1-carboxamidine, revealed that these compounds were tested against Mycobacterium avium subsp. paratuberculosis. This indicates potential use in researching infectious diseases caused by mycobacteria .

Future Directions

Naphthalene and its derivatives have been extensively studied due to their potential real-world uses across a wide variety of applications including supramolecular chemistry, sensing, host–guest complexes for molecular switching devices, such as catenanes and rotaxanes, ion-channels, catalysis, and medicine . Further investigation is needed to better characterize naphthalene’s sources and exposures, especially for indoor and personal measurements .

properties

IUPAC Name |

naphthalene-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELCHBVBYGSSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20486483 | |

| Record name | NAPHTHALENE-1-CARBOXAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-1-carboxamidine | |

CAS RN |

14805-64-2 | |

| Record name | NAPHTHALENE-1-CARBOXAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)